molecular formula C12H18O4 B14363341 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene CAS No. 91765-57-0

4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene

Cat. No.: B14363341
CAS No.: 91765-57-0
M. Wt: 226.27 g/mol
InChI Key: BARVDFYRJCOUOV-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, featuring methoxy and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with dimethyl sulfate and sodium ethoxide. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Sodium ethoxide acts as a catalyst in this reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar functional groups but different structural arrangement.

    4-(Dimethoxymethyl)-2-methylpyrimidine: Another compound with a dimethoxymethyl group, but with a pyrimidine ring instead of a benzene ring.

Uniqueness

4-(Dimethoxymethyl)-1-ethoxy-2-methoxybenzene is unique due to its specific combination of functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

91765-57-0

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

4-(dimethoxymethyl)-1-ethoxy-2-methoxybenzene

InChI

InChI=1S/C12H18O4/c1-5-16-10-7-6-9(8-11(10)13-2)12(14-3)15-4/h6-8,12H,5H2,1-4H3

InChI Key

BARVDFYRJCOUOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(OC)OC)OC

Origin of Product

United States

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